molecular formula C15H14F2N4S B608720 (S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 1194044-20-6

(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No. B608720
M. Wt: 320.36
InChI Key: MJQMRGWYPNIERM-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Accumulation of the β-amyloid (Aβ) peptide in the brain is implicated as the primary cause of neurodegeneration and progression of Alzheimer’s disease. Aβ is derived from sequential proteolytic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE) and γ-secretase. LY2811376 is a non-peptide inhibitor of BACE1 (IC50 = 239 nM for the synthetic peptide) that demonstrates ~10-fold selectivity over BACE2 and >50-fold selectivity over the aspartyl proteases cathepsin D, pepsin, and renin. LY2811376 treatment in APP-overexpressing cells and transgenic animal models yields a dose-dependent decrease in Aβ.3 Furthermore, LY2811376 has been reported to reduce C99 and sAPPβ, the two primary APP cleavage products generated by BACE1.3
LY2811376 is a potent and selective BACE1 inhibitor (IC50 = 239 nM for the synthetic peptide) that demonstrates ~10-fold selectivity over BACE2 and >50-fold selectivity over the aspartyl proteases cathepsin D, pepsin, and renin. LY2811376 treatment induces Aβ5-X peptides through alternative amyloid precursor protein cleavage. The β-secretase enzyme, β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), cleaves amyloid precursor protein (APP) in the first step in β-amyloid (Aβ) peptide production. Thus, BACE1 is a key target for candidate disease-modifying treatment of Alzheimer's disease.

Scientific Research Applications

Synthesis and Antioxidant Activity

  • A study explored the synthesis of N-substituted phenyl derivatives of thieno[2,3-d]pyrimidine, demonstrating significant radical scavenging activity, which is crucial for antioxidant applications. This suggests potential uses in addressing oxidative stress-related issues (Kotaiah et al., 2012).

Antimicrobial and Antibacterial Properties

  • Research has shown that various derivatives exhibit antimicrobial and antibacterial activities. For instance, certain pyrimidine salts synthesized with chloranilic and picric acids demonstrated notable in vitro antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).
  • Another study highlighted the synthesis of 4-thiazolidinones and 2-azetidinones derivatives from chalcone, revealing their effectiveness against various bacterial and fungal strains, indicating potential as antimicrobial agents (Patel & Patel, 2017).

Antiradical and Anti-inflammatory Activity

  • A compound similar in structure was synthesized and found to exhibit high antiradical and anti-inflammatory activity, suggesting its potential use in treatments targeting inflammation and oxidative damage (Kulakov et al., 2015).

Antitumor Activity

  • A study on enantiomeric derivatives of a similar compound showed that one of the enantiomers exhibits higher antitumor activity against specific cancer cell lines compared to a standard drug, indicating its potential application in cancer therapy (Gao et al., 2015).

Synthesis and Antibacterial Activities Comparison

  • Derivatives of the compound were synthesized and compared for their antibacterial activities, with some showing promising results against specific bacterial strains (Andrews et al., 2017).

Novel Synthesis Approaches

  • Innovative synthesis methods for derivatives have been explored, contributing to the development of new pharmaceutical compounds (Karimian et al., 2017).

Antifungal Effect

  • Some derivatives were specifically studied for their antifungal effects against important types of fungi, indicating potential applications in antifungal therapies (Jafar et al., 2017).

properties

IUPAC Name

(4S)-4-(2,4-difluoro-5-pyrimidin-5-ylphenyl)-4-methyl-5,6-dihydro-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4S/c1-15(2-3-22-14(18)21-15)11-4-10(12(16)5-13(11)17)9-6-19-8-20-7-9/h4-8H,2-3H2,1H3,(H2,18,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQMRGWYPNIERM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCSC(=N1)N)C2=C(C=C(C(=C2)C3=CN=CN=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658051
Record name (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

CAS RN

1194044-20-6
Record name LY-2811376
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194044206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-2811376
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (4S)-4-[2,4-Difluoro-5-(pyrimidin-5-yl)phenyl]-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10658051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2811376
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR18YJ97SJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(C)(C)OC(=O)NC1=NC(C)(c2cc(-c3cncnc3)c(F)cc2F)CCS1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 2
Reactant of Route 2
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 3
Reactant of Route 3
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 4
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 5
Reactant of Route 5
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Reactant of Route 6
Reactant of Route 6
(S)-4-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.